sodium;ethyl 3-cyano-2-oxopropanoate

Description

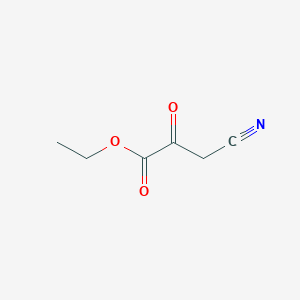

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethyl 3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBNFHLHRQPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[CH-]C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53544-13-1 | |

| Record name | Propanoic acid, 3-cyano-2-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53544-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving Sodium;ethyl 3 Cyano 2 Oxopropanoate and Its Precursors

Direct Synthesis of Sodium;ethyl 3-cyano-2-oxopropanoate

The direct synthesis of this compound typically involves the formation and isolation of the sodium enolate salt. This is often achieved through a base-mediated condensation reaction where the resulting stabilized enolate precipitates or is isolated from the reaction mixture.

Preparation from Ethyl Cyanoacetate (B8463686) and Relevant Carbonyl Compounds

The most prominent method for synthesizing the title compound is the Claisen condensation between ethyl cyanoacetate and a suitable carbonyl compound, most commonly diethyl oxalate (B1200264). mdpi.comopenstax.org This reaction leverages the acidity of the α-hydrogens of ethyl cyanoacetate, which are positioned between two electron-withdrawing groups (a nitrile and an ester). masterorganicchemistry.com The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. libretexts.org

A representative procedure involves dissolving metallic sodium in a solvent mixture like absolute ethanol (B145695) and diethyl ether to form sodium ethoxide. mdpi.com Diethyl oxalate is added, followed by the dropwise addition of ethyl cyanoacetate. The resulting sodium salt of the product is often isolated after a period of stirring at room temperature. mdpi.com The final product, after acidification, is diethyl 2-cyano-3-oxosuccinate, which exists predominantly in its enol form. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product (after acidification) | Yield |

|---|---|---|---|---|---|

| Ethyl Cyanoacetate | Diethyl Oxalate | Sodium in Ethanol/Diethyl Ether | Room Temperature, Overnight | Diethyl 2-cyano-3-oxosuccinate | 41% |

Use of Sodium Salts of Precursors in Condensation Reactions

An alternative approach involves the pre-formation of the sodium salt of a precursor, which is then used in a subsequent condensation reaction. This methodology ensures that the nucleophile is generated quantitatively before the introduction of the electrophile. Early research into the reactivity of such compounds involved the condensation of ethyl cyanoacetate with its own sodium derivative, a foundational study in what would evolve into the Thorpe-Ziegler reaction for synthesizing enamines and ketones. wikipedia.orgresearchgate.net

In the context of preparing this compound, this method would involve treating ethyl cyanoacetate with a strong sodium base like sodium hydride (NaH) or sodium amide (NaNH₂) in an anhydrous, non-hydroxylic solvent to first generate the sodium ethyl cyanoacetate enolate. libretexts.org This pre-formed salt is then reacted with an acylating agent like diethyl oxalate. This two-step, one-pot procedure can offer greater control over the reaction compared to mixing all components at once.

Enolate Generation and Reactivity in Synthesis

The synthetic utility of ethyl cyanoacetate is rooted in the ease of generating its corresponding enolate. The methylene (B1212753) group (α-carbon) is flanked by both a nitrile and an ester carbonyl group, which act as powerful electron-withdrawing groups. masterorganicchemistry.com This dual activation significantly increases the acidity of the α-protons, allowing for deprotonation by moderately strong bases, such as sodium ethoxide. masterorganicchemistry.comlibretexts.org

Upon deprotonation with a sodium base, the sodium enolate of ethyl cyanoacetate is formed. This species is a potent nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This resonance stabilization contributes to its stability and its tendency to react with electrophiles at the carbon atom. masterorganicchemistry.com In reactions like the Claisen condensation, this enolate acts as the nucleophilic donor, attacking the electrophilic carbonyl of the acceptor molecule (e.g., diethyl oxalate) to form a new carbon-carbon bond, which is a fundamental step in the synthesis of the target compound. libretexts.orgorganic-chemistry.org

Indirect Formation and In Situ Generation of the Sodium Enolate

In many synthetic applications, it is more efficient to generate the sodium enolate of ethyl 3-cyano-2-oxopropanoate in situ. In this approach, the enolate is formed as a reactive intermediate within the reaction mixture and is immediately consumed by other reagents present, without being isolated.

Base-Mediated Transformations (e.g., Sodium Ethoxide, Sodium Carbonate, Sodium Hydroxide)

The in situ generation of the target sodium enolate is most commonly achieved through base-mediated transformations, with sodium ethoxide being the archetypal base for this purpose in a Claisen condensation. mdpi.comchemicalnote.com The reaction is typically performed by mixing ethyl cyanoacetate, diethyl oxalate, and sodium ethoxide in a suitable solvent like ethanol. libretexts.org The ethoxide base generates the ethyl cyanoacetate enolate, which then reacts as previously described. The driving force for the reaction is the formation of the highly stabilized sodium enolate of the β-keto ester product, which is more acidic than the starting alcohol (ethanol), thus shifting the equilibrium toward the product. organic-chemistry.orgutexas.edu

While sodium ethoxide is prevalent, other sodium bases can also be employed for enolate formation. The choice of base can influence reaction rates and outcomes. Stronger, non-nucleophilic bases are often used to achieve complete and irreversible deprotonation. libretexts.orgorganic-chemistry.org

| Base | Chemical Formula | Typical Application/Notes | Reference |

|---|---|---|---|

| Sodium Ethoxide | NaOCH₂CH₃ | Most common for Claisen condensations; generates the enolate reversibly. | libretexts.org |

| Sodium Hydride | NaH | A very strong, non-nucleophilic base that deprotonates irreversibly. Hydrogen gas is the only byproduct. | libretexts.orgorganic-chemistry.org |

| Sodium Amide | NaNH₂ | A very strong base used for complete enolate formation in non-hydroxylic solvents. | libretexts.org |

| Sodium Hydroxide | NaOH | Can be used, but risks saponification (hydrolysis) of the ester groups. Generally used under controlled conditions. | masterorganicchemistry.com |

Multi-Component Reactions Leading to its Formation

The sodium enolate of ethyl cyanoacetate is a key, albeit transient, intermediate in various multi-component reactions (MCRs). MCRs are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all starting materials. iau.irnih.gov

A classic example is the Knoevenagel condensation, which involves the reaction of an active methylene compound (like ethyl cyanoacetate) with an aldehyde or ketone. rsc.orgrsc.org When this reaction is catalyzed by a sodium base, the first step is the formation of the sodium enolate of ethyl cyanoacetate. This in situ generated nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields an α,β-unsaturated product. rsc.org Although the target sodium enolate is not the final product, its formation is the critical initiating step of the reaction sequence. Similarly, in other named reactions like the Biginelli condensation, the base-catalyzed reaction of ethyl cyanoacetate with an aldehyde and urea (B33335) proceeds via an initial enolate formation that drives the subsequent cyclization cascade. iau.ir

Advanced and Green Chemistry Approaches in its Production

Modern synthetic strategies increasingly prioritize environmentally benign processes. In the context of producing highly functionalized molecules like ethyl 3-cyano-2-oxopropanoate, this involves exploring biocatalysis and novel oxidation techniques that minimize waste and avoid harsh reagents.

Enzymatic catalysis offers a powerful tool for green chemistry, providing high selectivity under mild conditions. While direct enzymatic synthesis of ethyl 3-cyano-2-oxopropanoate is not widely documented, related systems demonstrate the viability of this approach for constructing the core β-ketoester framework.

Lipases, a class of serine hydrolases, have proven effective in catalyzing the transesterification of β-keto esters in solvent-free environments. google.com For instance, Candida antarctica lipase (B570770) B (CALB) can chemoselectively facilitate the acylation of alcohols, a general route that can be adapted for producing various β-keto esters with high yields (>90%). google.com This method is particularly valuable for preparing thermally or acid/base labile products. google.com

More directly related, porcine pancreatic lipase (PPL) has been shown to catalyze the Knoevenagel condensation of aromatic aldehydes with ethyl acetoacetate (B1235776) under solvent-free conditions, achieving yields as high as 99.38%. researchgate.netnih.gov This demonstrates that enzymes can facilitate the carbon-carbon bond formation necessary for building complex molecules from active methylene precursors. The induced-fit model of enzyme action, where the enzyme's conformation changes upon substrate binding, allows the active site to align reactants precisely, facilitating catalysis. libretexts.org Advanced research has also shown the potential to repurpose enzymes for non-native reactions; for example, L-threonine aldolase (B8822740) has been engineered to catalyze SN2 reactions, expanding the toolkit of biocatalysis for creating complex chiral molecules. acs.org

Table 1: Enzymatic Knoevenagel Condensation with Ethyl Acetoacetate

| Enzyme | Reaction Type | Key Features | Yield | Source |

| Porcine Pancreatic Lipase (PPL) | Knoevenagel Condensation | Solvent-free conditions | Up to 99.38% | researchgate.net, nih.gov |

| Candida antarctica Lipase B (CALB) | Transesterification | Solvent-free, chemoselective | >90% | google.com |

A key transformation to produce a 2-oxo derivative from an active methylene precursor like ethyl cyanoacetate is oxyfunctionalization. This involves the direct oxidation of the α-carbon. A significant green chemistry advancement is the use of sodium chlorite (B76162) (NaClO₂) in water to achieve this transformation. researchgate.net

Research has demonstrated that the methylene group in ethyl cyanoacetate can be exclusively oxidized to a carbonyl group. researchgate.net This reaction is effectively catalyzed by a redox-inert hafnium(IV) salt in water, generating chlorine dioxide as the likely oxidant. researchgate.net This method avoids the side reactions, such as oxidative fragmentation and dimerization, that often plague direct oxidation methods. researchgate.net The use of water as the solvent further enhances the green credentials of this approach.

Table 2: Catalytic Oxyfunctionalization of Ethyl Cyanoacetate

| Catalyst | Co-solvent | Yield (%) | Notes | Source |

| Hf(OTf)₄ | None (in water) | 76% | Hafnium(IV) acts as an effective Lewis acid catalyst. | researchgate.net |

| Hf(OTf)₄ | Acetonitrile (MeCN) | 85% | Acetonitrile as a co-solvent improves the yield. | researchgate.net |

| TfOH | None (in water) | <2% | Demonstrates that a simple Brønsted acid is ineffective, highlighting the specific role of the hafnium(IV) catalyst. | researchgate.net |

Catalytic Systems and Reaction Environment Optimization

The efficiency and outcome of synthesizing this compound are highly dependent on the choice of catalyst and the reaction medium. Optimizing these parameters is crucial for maximizing yield, minimizing side products, and ensuring reproducibility.

The solvent plays a critical role by influencing reactant solubility, catalyst activity, and the stabilization of intermediates or transition states.

Dimethylformamide (DMF) is an effective polar aprotic solvent for Claisen-type condensations involving β-keto nitriles. For example, it is used in the synthesis of 3-cyano-2-oxotridecanoic acid ethyl ester from n-undecyl cyanide and diethyl oxalate using a strong base. prepchem.com

Tetrahydrofuran (THF) is another widely used ethereal solvent, particularly for reactions involving strong, moisture-sensitive bases like sodium hydride to deprotonate active methylene compounds such as ethyl cyanoacetate for subsequent alkylation. chemicalbook.com Green, sustainably produced derivatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been shown to improve yields in related syntheses of β-ketonitriles. nih.gov

Ethanol often serves as both a solvent and a reactant in reactions involving ethyl cyanoacetate, such as in Knoevenagel condensations and in the esterification of cyanoacetic acid to produce the precursor itself. researchgate.netresearchgate.nete3s-conferences.org

Water is an ideal green solvent and has been successfully employed in the hafnium(IV)-catalyzed oxyfunctionalization of ethyl cyanoacetate. researchgate.net

Acetonitrile (MeCN) can be used as a co-solvent with water to improve yields in the aforementioned oxyfunctionalization reaction. researchgate.net

Dimethyl Sulfoxide (DMSO) has been used as a solvent for the self-condensation of ethyl cyanoacetate in the presence of a base like potash. chemprob.org

Table 3: Solvents in Syntheses Involving Ethyl Cyanoacetate and Related Compounds

| Solvent | Reaction Type | Compound System | Source |

| DMF | Claisen-type Condensation | 3-cyano-2-oxotridecanoic acid ethyl ester | prepchem.com |

| THF | Deprotonation/Alkylation | Ethyl 2-cyanopropanoate from ethyl cyanoacetate | chemicalbook.com |

| Ethanol | Knoevenagel Condensation | (E)-ethyl-2-cyano-3-(aryl)acrylates | researchgate.net |

| Water | Oxyfunctionalization | Ethyl 2-cyano-2-oxoacetate | researchgate.net |

| Acetonitrile | Oxyfunctionalization (Co-solvent) | Ethyl 2-cyano-2-oxoacetate | researchgate.net |

| DMSO | Self-condensation | Ethyl cyanoacetate | chemprob.org |

Catalysts are fundamental to activating substrates and facilitating bond formation. Both acids and bases play distinct and crucial roles.

Bases : The primary role of bases is to deprotonate the acidic α-carbon of the active methylene precursor, generating a nucleophilic carbanion. Strong bases like potassium t-butoxide and sodium hydride are commonly used in anhydrous solvents like DMF or THF to drive these reactions to completion. prepchem.comchemicalbook.com Milder amine bases like triethylamine are also employed, often in condensations. organic-chemistry.org

Brønsted Acids : Strong Brønsted acids like sulfuric acid (H₂SO₄) are classical catalysts for the esterification of cyanoacetic acid to produce the ethyl cyanoacetate precursor. e3s-conferences.org In some advanced reactions, a Brønsted acid like trifluoromethanesulfonic acid (TfOH) may be used, although its catalytic activity can be inferior to Lewis acids for certain transformations like oxyfunctionalization. researchgate.net

Lewis Acids : Lewis acids are critical in many C-C bond-forming reactions. Hafnium(IV) triflate (Hf(OTf)₄) serves as a unique, redox-inert catalyst that activates the substrate for oxyfunctionalization without being consumed. researchgate.net Other Lewis acids are pivotal in Claisen condensations. For instance, the reaction of magnesium enolates, which can be formed using magnesium chloride , with acyl donors is an effective method for producing α-substituted β-keto esters. organic-chemistry.org While not specifically cited for the target compound, general Lewis acids like aluminum chloride (AlCl₃) are standard catalysts for Friedel-Crafts acylation reactions, a related class of C-C bond formation.

Table 4: Catalysts in the Synthesis of β-Keto Esters and Precursors

| Catalyst | Type | Role/Reaction | Source |

| Potassium t-butoxide | Strong Base | Deprotonation of nitrile for condensation | prepchem.com |

| Sodium Hydride | Strong Base | Deprotonation of ethyl cyanoacetate for alkylation | chemicalbook.com |

| Hafnium(IV) Triflate | Lewis Acid | Catalysis of oxyfunctionalization | researchgate.net |

| Trifluoromethanesulfonic acid (TfOH) | Brønsted Acid | Compared to Lewis acid in oxyfunctionalization | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Esterification of cyanoacetic acid | e3s-conferences.org |

| Magnesium Chloride | Lewis Acid Precursor | Formation of magnesium enolates for decarboxylative Claisen condensation | organic-chemistry.org |

Considerations for Scalable Synthesis and Industrial Production

Transitioning a synthesis from the laboratory to an industrial scale introduces considerations beyond simple yield, including cost, safety, process control, and waste management. For a compound like this compound, a scalable synthesis would likely be adapted from established industrial processes for related molecules.

A patent for the preparation of the related compound ethyl 2,3-dicyanopropionate provides a model for industrial-scale operations. google.com Key considerations from this process that are applicable include:

Solvent Choice : The use of a solvent like dichloromethane (B109758) allows for effective water separation (diversion) during the process and straightforward extraction and layering after acidification. google.com

Process Control : Strict control over reaction parameters is vital. This includes managing the water content of reactants, maintaining specific temperature ranges (e.g., cooling to 10-15 °C for the reaction and 0-5 °C for acidification), and defining reaction times (e.g., 2-4 hours). google.com

Workup and Purification : Industrial processes involve multi-step workup procedures, including acidification, phase separation, washing the organic layer with water, solvent removal, and final purification by methods like reduced pressure rectification to achieve high purity (e.g., >99%). google.com

Reactivity and Mechanistic Investigations of Sodium;ethyl 3 Cyano 2 Oxopropanoate

Nucleophilic Reactivity of the Enolate Form

The sodium salt of ethyl 3-cyano-2-oxopropanoate exists predominantly in its enolate form. The negative charge on the α-carbon is delocalized across the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the nitrile group. This resonance stabilization makes the enolate a soft nucleophile, readily participating in reactions where a new carbon-carbon bond is formed at this α-position. The presence of multiple electron-withdrawing groups makes the corresponding ethyl 3-cyano-2-oxopropanoate significantly acidic, allowing for easy formation of the enolate under basic conditions. This enolate is a key intermediate in a multitude of synthetic transformations.

**3.2. Participation in Carbon-Carbon Bond Forming Reactions

The stabilized enolate of sodium;ethyl 3-cyano-2-oxopropanoate is an excellent nucleophile for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

As a classic Michael donor, the enolate of ethyl 3-cyano-2-oxopropanoate undergoes conjugate addition to α,β-unsaturated compounds, known as Michael acceptors. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This 1,4-addition is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound or its synthetic equivalent. libretexts.org The reaction is typically catalyzed by a base and is highly efficient for creating complex molecular frameworks.

The general mechanism involves the nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate. masterorganicchemistry.com A wide range of acceptors can be employed in this reaction.

Table 1: Examples of Michael Addition Reactions

| Michael Acceptor | Product of Michael Addition |

|---|---|

| Methyl vinyl ketone | Ethyl 3-cyano-2-oxo-6-heptanoate |

| Acrylonitrile | Ethyl 3,5-dicyano-2-oxopentanoate |

The enolate of ethyl 3-cyano-2-oxopropanoate can also participate in Mannich-type reactions. This three-component reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a carbon nucleophile, in this case, the enolate. nih.govresearchgate.net The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic enolate. The result is the formation of a β-amino carbonyl compound, a valuable synthon in pharmaceutical and natural product synthesis.

Table 2: Representative Mannich-type Reactions

| Aldehyde | Amine | Product |

|---|---|---|

| Formaldehyde | Dimethylamine | Ethyl 3-cyano-4-(dimethylamino)-2-oxobutanoate |

| Benzaldehyde | Aniline | Ethyl 3-cyano-2-oxo-4-phenyl-4-(phenylamino)butanoate |

The reactivity of the enolate lends itself to various condensation and cyclization reactions. One of the most prominent is the Knoevenagel condensation, where the enolate reacts with aldehydes or ketones. sigmaaldrich.comthermofisher.comscielo.org.mx This reaction, typically catalyzed by a weak base, initially forms a β-hydroxy adduct which readily undergoes dehydration to yield an α,β-unsaturated product. thermofisher.com The use of ionic liquids as catalysts has been shown to promote these reactions efficiently. aston.ac.uk

Furthermore, intramolecular reactions can lead to the formation of cyclic structures. The Thorpe-Ziegler reaction, for instance, is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgresearchgate.net If the ethyl 3-cyano-2-oxopropanoate is part of a larger molecule containing another nitrile group at a suitable distance, this type of cyclization can be a powerful tool for ring formation. The mechanism involves the intramolecular attack of the enolate on the second nitrile group. researchgate.net

Table 3: Condensation and Cyclization Products

| Reaction Type | Reactant(s) | Product |

|---|---|---|

| Knoevenagel Condensation | Benzaldehyde | Ethyl 2-cyano-3-phenyl-2-propenoate |

| Knoevenagel Condensation | Acetone | Ethyl 2-cyano-3-methyl-2-butenoate |

Redox Chemistry: Oxidation and Reduction Pathways

The functional groups within ethyl 3-cyano-2-oxopropanoate allow for selective oxidation and reduction reactions. The ketone carbonyl group is susceptible to reduction by various hydride reagents. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to a secondary alcohol, yielding ethyl 3-cyano-2-hydroxypropanoate, while leaving the ester and cyano groups intact. wikipedia.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the ester and nitrile groups as well. wikipedia.org

Oxidation of the α-keto ester is less common but can be achieved under specific conditions, potentially leading to cleavage of the carbon-carbon bond. The molecule can also act as an antioxidant due to its α-ketocarboxylate structure, which can scavenge reactive oxygen species. wikipedia.org

Table 4: Representative Redox Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Ethyl 3-cyano-2-hydroxypropanoate |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(aminomethyl)-1,3-propanediol |

Substitution Reactions Involving the Cyano and Ester Groups

Both the cyano and ester functionalities of ethyl 3-cyano-2-oxopropanoate can undergo substitution reactions. The ethyl ester group can be hydrolyzed under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid, 3-cyano-2-oxopropanoic acid, and ethanol (B145695). chemguide.co.uklibretexts.org Basic hydrolysis, or saponification, is an irreversible reaction that produces the carboxylate salt and ethanol. libretexts.orgchemguide.co.uk

The cyano group can also be transformed. For example, it can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid, ultimately yielding a tricarboxylic acid derivative. Alternatively, the nitrile can be converted to a thioamide using reagents like hydrogen sulfide. Nucleophilic substitution of the cyano group itself is less common but can occur under specific conditions, for example, by replacing it with a halogen. chemguide.co.ukyoutube.com

Table 5: Substitution Reactions of Functional Groups

| Functional Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| Ethyl Ester | Acid Hydrolysis | H₃O⁺, heat | 3-Cyano-2-oxopropanoic acid |

| Ethyl Ester | Base Hydrolysis (Saponification) | NaOH, heat | Sodium 3-cyano-2-oxopropanoate |

| Cyano Group | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-oxopropane-1,3-dicarboxylic acid |

Detailed Mechanistic Elucidation through Kinetic and Spectroscopic Studies

The mechanistic pathways of reactions involving this compound are primarily dictated by the chemistry of its stabilized enolate. While specific kinetic and spectroscopic studies on this particular sodium salt are not extensively documented in publicly available literature, a detailed mechanistic understanding can be constructed by examining analogous and well-studied systems, such as the enolates of β-keto esters and ethyl cyanoacetate (B8463686). These compounds share key structural and electronic features with ethyl 3-cyano-2-oxopropanoate, providing a strong basis for mechanistic inference.

The ethyl 3-cyano-2-oxopropanoate anion is a resonance-stabilized enolate. The negative charge is delocalized across the oxygen atom of the ketone, the oxygen atom of the ester, and the nitrogen atom of the nitrile group, with the α-carbon bearing partial negative charge. This delocalization significantly stabilizes the conjugate base, making the α-proton of the parent compound, ethyl 3-cyano-2-oxopropanoate, highly acidic (pKa values for similar β-dicarbonyl compounds are in the range of 9-11). uobabylon.edu.iqpearson.com

As an ambident nucleophile, the enolate can theoretically react with electrophiles at either the α-carbon (C-attack) or the keto-oxygen (O-attack). However, for reactions with most carbon-based electrophiles, such as alkyl halides and carbonyl compounds, the reaction predominantly occurs at the α-carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

A quintessential reaction involving this type of nucleophile is the Knoevenagel condensation. researchgate.netrsc.org Mechanistic studies on the Knoevenagel condensation between aldehydes and active methylene (B1212753) compounds like ethyl cyanoacetate reveal a pathway that is directly analogous to the expected reactivity of this compound. The reaction is typically base-catalyzed, but in this case, the pre-formed sodium enolate acts as the active nucleophile.

The proposed mechanism involves:

Nucleophilic Attack: The carbanion of the enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the solvent or a mild acid introduced during workup, to yield an aldol-type addition product.

Dehydration: This aldol (B89426) intermediate often undergoes subsequent dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product, which is driven by the formation of a conjugated system.

Kinetic studies on Knoevenagel condensations often show that the initial nucleophilic attack is the rate-determining step. The rate of reaction is influenced by the nature of the electrophile (aldehyde), the solvent, and the catalyst (in this case, inherent to the pre-formed enolate). scispace.com

While specific kinetic data for this compound is unavailable, data from related systems can illustrate the expected kinetic behavior. For example, the yields of Knoevenagel condensation products are typically high, indicating favorable reaction kinetics.

Illustrative Reaction Yields for Knoevenagel Condensation with Ethyl Cyanoacetate This table presents data for the analogous reaction of ethyl cyanoacetate with various aromatic aldehydes, demonstrating the efficiency of the reaction pathway.

| Aldehyde | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 | 95 | rsc.org |

| 4-Chlorobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 | 98 | rsc.org |

| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 | 99 | rsc.org |

| 4-Methoxybenzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 | 92 | rsc.org |

Spectroscopic methods are crucial for elucidating the structure of the enolate and the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, β-keto esters exist in equilibrium with their enol tautomers. The formation of the sodium salt, this compound, locks the molecule in the enolate form. ¹H NMR spectroscopy of related β-keto esters clearly shows signals for both keto and enol forms. For the enol tautomer, a characteristic downfield signal for the enolic proton is typically observed around 12-13 ppm. rsc.org In the sodium enolate, this acidic proton is absent. The α-carbon signal in ¹³C NMR would also show a characteristic upfield shift compared to the keto form, reflecting its increased electron density.

Infrared (IR) Spectroscopy: IR spectroscopy provides insight into the bonding within the molecule. The keto form of a β-keto ester shows two distinct carbonyl stretching frequencies: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1740-1760 cm⁻¹). In the enol form, or the sodium enolate, the ketone C=O stretch disappears and is replaced by C=C stretching (around 1600-1650 cm⁻¹) and a broad, strong absorption for the conjugated C=O of the ester, often shifted to a lower frequency (around 1650-1670 cm⁻¹). The C≡N stretch of the nitrile group would be expected around 2200-2260 cm⁻¹. scielo.org.mx

Characteristic Spectroscopic Data for a Representative β-Keto Ester System This table provides typical spectroscopic data for the keto and enol forms of a related compound, ethyl 3-oxo-3-phenylpropanoate, to illustrate the expected differences that would be observed.

| Spectroscopic Feature | Keto Form | Enol Form / Enolate |

| ¹H NMR (δ, ppm) | α-CH₂ (~3.9) | Enolic OH (~12.5) |

| Vinylic CH (~5.8) | ||

| ¹³C NMR (δ, ppm) | Ketone C=O (~200) | Enolic C-O (~180) |

| Ester C=O (~168) | Vinylic C=C -O (~175) | |

| α-CH₂ (~45) | Vinylic C =C-O (~90) | |

| IR (ν, cm⁻¹) | Ketone C=O (~1720) | Conjugated Ester C=O (~1660) |

| Ester C=O (~1745) | C=C stretch (~1610) |

These spectroscopic signatures, by analogy, would be key in confirming the structure of this compound and in monitoring its conversion to products during mechanistic investigations. For instance, in a Knoevenagel condensation, the disappearance of the enolate's characteristic signals and the appearance of new signals corresponding to the α,β-unsaturated product would allow for real-time reaction monitoring. researchgate.net

Applications of Sodium;ethyl 3 Cyano 2 Oxopropanoate in Organic Synthesis

Construction of Diverse Heterocyclic Ring Systems

The strategic placement of multiple functional groups allows sodium;ethyl 3-cyano-2-oxopropanoate to participate in a variety of cyclization and multicomponent reactions, leading to the efficient synthesis of numerous heterocyclic compounds.

Pyridines and Functionalized Pyridine (B92270) Derivatives

The synthesis of highly substituted pyridines and their derivatives is a cornerstone of heterocyclic chemistry, owing to their prevalence in pharmaceuticals and agrochemicals. nih.gov this compound serves as a valuable precursor in multicomponent reactions for the construction of functionalized pyridine and pyridone scaffolds.

One common approach involves a cascade reaction that begins with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov In a typical sequence, an aldehyde reacts with an active methylene (B1212753) compound, such as a derivative of cyanoacetamide, in the presence of a basic catalyst like piperidine. The resulting α,β-unsaturated intermediate can then undergo a Michael addition with a nucleophile, followed by cyclization to form the pyridone ring. While direct examples utilizing this compound are not extensively detailed, its reactive nature makes it a plausible candidate for similar transformations, potentially reacting with various electrophiles and subsequently cyclizing to form highly substituted pyridine cores.

Multicomponent reactions (MCRs) offer an efficient pathway to complex pyridine derivatives in a single step. nih.gov For instance, a one-pot reaction of an acetophenone (B1666503) derivative, malononitrile (B47326) or ethyl cyanoacetate (B8463686), an aldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of 3-cyano-2-pyridone structures. nih.gov The versatility of these MCRs suggests that this compound could be employed as a key component to introduce specific functionalities into the final pyridine product.

| Pyridine Synthesis Approach | Key Reactants | General Product | Potential Role of this compound |

| Cascade Reaction | Aldehyde, Active Methylene Compound | Functionalized Pyridones | As a reactive C4 building block |

| Multicomponent Reaction | Acetophenone, Malononitrile/Ethyl Cyanoacetate, Aldehyde, Ammonium Acetate | 3-Cyano-2-pyridones | As a key component to introduce cyano and ester functionalities |

Fused Pyrimidine (B1678525) Structures

Fused pyrimidine ring systems are integral components of numerous biologically active molecules, including many approved drugs. The synthesis of these bicyclic heterocycles can be achieved through various strategies, often involving the cyclocondensation of a pyrimidine precursor with a suitable bifunctional molecule.

While direct synthetic routes employing this compound for fused pyrimidines are not extensively documented, its chemical reactivity suggests its potential as a precursor. For instance, it could be envisioned to first react with a suitable nitrogen-containing nucleophile to form a substituted pyrimidine ring. The remaining functional groups on the pyrimidine core could then be utilized for a subsequent annulation reaction to construct the fused ring.

A general strategy for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, involves the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine. mdpi.com By analogy, a suitably functionalized pyrimidine derived from this compound could undergo similar cyclization reactions with appropriate electrophiles or nucleophiles to yield a variety of fused pyrimidine structures.

Thiophenes and Thienopyrroles

The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes. umich.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. umich.edu

This compound is an excellent candidate for participation in Gewald-type reactions. Although the classical Gewald reaction utilizes an α-cyanoester, the reactivity of the β-keto nitrile moiety in this compound can be harnessed. In a modified approach, the compound can react with elemental sulfur and a suitable active methylene compound in the presence of a base to afford highly functionalized thiophenes.

Furthermore, the synthesis of thienopyrroles can be envisioned starting from a thiophene (B33073) derivative prepared via a Gewald reaction. For example, a 2-aminothiophene can be further functionalized and cyclized to form the fused pyrrole (B145914) ring. One reported synthesis of a thieno[2,3-b]pyrrol-5-one derivative utilized ethyl 3-cyano-2-oxopropanoate as a synthon in a reaction with 1,4-dithiane-2,5-diol. tandfonline.com

| Reaction | Key Reactants | Product | Reference |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | 2-Aminothiophene | umich.edu |

| Thienopyrrole Synthesis | Ethyl 3-cyano-2-oxopropanoate, 1,4-Dithiane-2,5-diol | Thieno[2,3-b]pyrrol-5-one derivative | tandfonline.com |

Pyrazoles and Isoxazoles

Pyrazoles and isoxazoles are five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a dinucleophile.

The reaction of a β-ketoester, such as ethyl acetoacetate (B1235776), with hydrazine (B178648) or its derivatives is a classical method for the synthesis of pyrazoles. tandfonline.comamazonaws.com Given that this compound possesses a β-ketoester-like functionality, it can readily react with hydrazines to form substituted pyrazoles. The presence of the cyano group offers further opportunities for functionalization of the resulting pyrazole (B372694) ring. Multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) are commonly employed for the synthesis of pyranopyrazoles. tandfonline.commdpi.com

Similarly, isoxazoles can be synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). ajrconline.orgnih.gov this compound can serve as the 1,3-dicarbonyl equivalent in this reaction, condensing with hydroxylamine hydrochloride to yield functionalized isoxazoles. ajrconline.orgmdpi.com

| Heterocycle | Dinucleophile | General Reaction |

| Pyrazole | Hydrazine/Hydrazine derivatives | Condensation with the β-dicarbonyl moiety |

| Isoxazole | Hydroxylamine | Condensation with the β-dicarbonyl moiety |

Quinolines and Related Nitrogen Heterocycles

The Friedländer synthesis is a well-established method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base.

While direct application of this compound in the Friedländer synthesis is not prominently reported, its structural features suggest its potential as the active methylene component. The enolizable nature of the sodium salt would facilitate the initial condensation with the 2-aminoaryl carbonyl compound. Subsequent cyclization and dehydration would lead to the formation of a highly substituted quinoline (B57606) ring, bearing cyano and ethoxycarbonyl groups. These functional groups can then be further manipulated to generate a library of quinoline derivatives.

Variations of the Friedländer synthesis, such as the Pfitzinger reaction, which utilizes isatin (B1672199) or isatoic acid, also offer pathways to quinoline-4-carboxylic acids. jptcp.com The reactivity of this compound could be explored in similar condensation reactions to access novel quinoline scaffolds.

Thiazoles and their Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole derivatives. nih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related compound like thiourea (B124793). nih.gov

To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted into an appropriate α-halocarbonyl derivative. For instance, halogenation at the α-position to one of the carbonyl groups would generate a reactive intermediate. This α-halo derivative could then undergo condensation with a thioamide or thiourea to form the thiazole ring. The resulting thiazole would be highly functionalized with cyano and ethoxycarbonyl groups, providing ample opportunities for further synthetic transformations.

Alternatively, the reactive methylene group in this compound could potentially react with a suitable sulfur-containing electrophile to form an intermediate that could then cyclize to form a thiazole ring, although this is a less conventional approach.

Synthesis of Complex Polyfunctionalized Molecules

The unique structure of this compound makes it an excellent building block for the synthesis of highly functionalized carbocyclic and heterocyclic systems. Its sodium salt form enhances its reactivity and solubility in polar solvents, making it a practical intermediate for creating bioactive molecules. nih.gov The compound's reactive methylene group (adjacent to the cyano group) and its ketone functionality are key to its utility in condensation and multicomponent reactions.

One of the primary applications is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. For instance, ethyl cyanopyruvate and its salts are crucial intermediates in reactions with hydrazines to form aminopyrazole derivatives. nih.gov These pyrazole scaffolds are known to exhibit various biological activities, including kinase inhibition. nih.gov

Furthermore, the cyanoacetate moiety within the molecule is widely employed in the synthesis of pyridazinones and nicotinates. Research has shown that condensing reagents like 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate (the parent structure of the title compound) can yield either 2-amino-5-phenylazonicotinates or pyridazinones, depending on the reaction conditions. tcichemicals.com Three-component reactions involving alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate provide a regioselective, one-pot synthesis of 4-cyano-3(2H)-pyridazinones. researchgate.net These reactions highlight the efficiency of using such precursors to rapidly build molecular complexity. researchgate.net

The reactivity of the cyanomethylene group is also harnessed to produce various pyridone derivatives. For example, 3-cyano-2(1H)-pyridones can be synthesized through cyclocondensation reactions involving α,β-unsaturated compounds and cyanoacetamide or ethyl cyanoacetate. researchgate.net These pyridone structures can then serve as intermediates for a variety of other heterocyclic systems. nih.govresearchgate.net

The following table summarizes selected examples of complex molecules synthesized using the reactive motifs found in this compound.

| Starting Materials | Reagent Core Structure | Product Class | Reaction Type | Ref. |

| Ethyl cyanopyruvate, Hydrazines | Ethyl cyanopyruvate | Aminopyrazoles | Condensation/Cyclization | nih.gov |

| 3-Oxo-2-arylhydrazonopropanals, Ethyl cyanoacetate | Ethyl cyanoacetate | Pyridazinones | Condensation/Cyclization | tcichemicals.compurdue.edu |

| Arylglyoxals, Alkyl 2-cyanoacetates, Hydrazine hydrate | Alkyl 2-cyanoacetate | 6-Aryl-4-cyano-3(2H)-pyridazinones | One-pot, Three-component | researchgate.net |

| α,β-Unsaturated ketones, Ethyl cyanoacetate, Ammonium acetate | Ethyl cyanoacetate | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | One-pot | nih.gov |

| α,β-Unsaturated ketones, Cyanoacetamide | Cyanoacetamide | 2-Oxo-1,2-dihydropyridine-3-carbonitriles | Cyclocondensation | researchgate.net |

Role in Stereoselective Transformations

While the primary literature extensively covers the use of this compound in constructing complex molecular skeletons, its specific application in stereoselective transformations is less commonly documented. However, the functional groups within the molecule are amenable to well-established asymmetric synthesis strategies, suggesting significant potential in this area. Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications where stereoisomers can have vastly different biological activities. researchgate.netsigmaaldrich.com

The key to stereocontrol often lies in the use of chiral auxiliaries, chiral catalysts, or chiral reagents to influence the formation of new stereocenters. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For a molecule like ethyl 3-cyano-2-oxopropanoate, a chiral auxiliary could be attached, for example, by replacing the ethyl ester with a chiral alcohol.

One of the most powerful strategies for creating stereocenters is the asymmetric aldol (B89426) reaction. The ketone functionality in ethyl cyanopyruvate is a prime site for such reactions. By employing chiral auxiliaries, such as Evans oxazolidinones, it is possible to achieve highly diastereoselective aldol additions to the α-carbon of the ketone. youtube.com Similarly, asymmetric multicomponent reactions involving related α-keto esters like ethyl pyruvate (B1213749) have been shown to create up to three contiguous chiral centers with high diastereoselectivity, often promoted by a Lewis acid. purdue.edu

Organocatalysis represents another major avenue for achieving stereoselectivity. Chiral organocatalysts, such as cinchona alkaloid derivatives, can activate substrates and facilitate enantioselective bond formations. rsc.org For instance, the active methylene group adjacent to the cyano group in ethyl 3-cyano-2-oxopropanoate could potentially participate in organocatalytic asymmetric Michael additions or cycloadditions, leading to products with high enantiomeric excess. rsc.orgnih.gov Although direct examples involving this compound are not prominent, the principles of these established methodologies provide a clear framework for its potential use in stereoselective synthesis.

| Asymmetric Strategy | Relevant Functional Group | Potential Transformation | Method of Stereocontrol |

| Chiral Auxiliaries | Ester, Ketone | Asymmetric Aldol Reaction | Temporary attachment of a chiral group (e.g., Evans auxiliary) to guide facial selectivity. wikipedia.orgyoutube.com |

| Chiral Lewis Acid Catalysis | Ketone, Ester | Asymmetric Multicomponent Reaction | Formation of a chiral complex with the substrate to direct the approach of nucleophiles. purdue.edu |

| Organocatalysis | Active Methylene | Asymmetric Michael Addition | Activation via formation of a chiral enamine or iminium ion with a chiral amine catalyst. rsc.org |

| Asymmetric Cyanohydrin Formation | Ketone | Addition of Cyanide | Use of a chiral catalyst to facilitate the enantioselective addition of a cyanide source. nih.gov |

Biological Activities and Pharmaceutical Research Applications of Sodium;ethyl 3 Cyano 2 Oxopropanoate and Its Analogues

Anticancer Potential and Preclinical Evaluation

Analogues of sodium;ethyl 3-cyano-2-oxopropanoate have demonstrated notable potential as anticancer agents in a variety of preclinical models. Their activity has been observed in both laboratory cell cultures and in animal studies, suggesting a promising future for their development as cancer therapeutics.

In Vitro Cytotoxicity Studies

The cytotoxic effects of various analogues have been evaluated against a range of human cancer cell lines. For instance, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been assessed for their ability to inhibit the growth of cancer cells. Similarly, benzo jneonatalsurg.comresearchgate.netimidazo[1,2-a]pyrimidine derivatives have shown cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. One derivative, in particular, exhibited significant cytotoxicity against HepG2 cells and moderate activity against MCF-7 cells. ekb.eg Another study investigated the cytotoxicity of ethyl 2-cyanoacrylate, a related compound, on human oral osteoblast cells, finding it to be biocompatible in direct contact assays. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Selected Analogues

| Compound Class | Cell Line | Activity |

|---|---|---|

| Benzo jneonatalsurg.comresearchgate.netimidazo[1,2-a]pyrimidine derivative (2e) | HepG2 (Hepatocellular Carcinoma) | Remarkable Cytotoxicity (≥75%) |

| Benzo jneonatalsurg.comresearchgate.netimidazo[1,2-a]pyrimidine derivative (2e) | MCF-7 (Breast Carcinoma) | Moderate Activity |

In Vivo Efficacy Studies against Carcinomas (e.g., Ehrlich Ascites Carcinoma)

The in vivo anticancer potential of related compounds has been notably demonstrated in the Ehrlich Ascites Carcinoma (EAC) mouse model, a common tool for screening potential cancer drugs. nih.gov Studies on novel 1,3-thiazole analogues have shown their effectiveness in this model. nih.gov Furthermore, newly synthesized boron betaine analogues have also exhibited antitumor activity against EAC. nih.gov These in vivo studies are crucial in validating the therapeutic potential observed in cell-based assays and are a critical step toward clinical development.

Investigation of Molecular Targets (e.g., Caspase 3, Osteopontin)

A key area of investigation is the mechanism by which these compounds exert their anticancer effects. One of the primary molecular targets identified is caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov The activation of procaspase-3 to its active form, caspase-3, is a central event in the apoptotic pathway. nih.govillinois.edu Research has shown that various small molecules can activate caspase-3, leading to the death of cancer cells. nih.govresearchgate.net For example, certain terpenoids and flavonoids have been shown to activate caspase-3 in different cancer cell lines, including K562, HeLa, MCF-7, and MDA-MB-231. researchgate.net This targeted approach, which induces the natural process of cell death in cancerous tissues, is a highly sought-after characteristic in the development of new anticancer drugs.

Antimicrobial Properties and Efficacy

In addition to their anticancer properties, derivatives of this chemical family have shown significant promise as antimicrobial agents. The rise of antibiotic resistance necessitates the discovery of new compounds to combat bacterial and fungal infections.

Derivatives such as (E) 2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide have been synthesized and evaluated for their antibacterial activity. tandfonline.comtandfonline.comresearchgate.net Research has demonstrated that these compounds can be effective against various bacterial strains. Furthermore, a library of 2-cyano-3-acrylamide small-molecule inhibitors was tested for anti-infective activity against intracellular pathogens like murine norovirus and Listeria monocytogenes, with one compound, C6, showing reduced intracellular replication of both pathogens with minimal toxicity in cell culture. nih.gov

Interactive Data Table: Antimicrobial Activity of 2-Cyano-3-Acrylamide Analogue (C6)

| Pathogen | Effect |

|---|---|

| Murine Norovirus (MNV) | Reduced intracellular replication |

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in a variety of diseases. Analogues of this compound have been investigated for their ability to counteract these harmful effects.

Studies on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have demonstrated their antioxidant potential through methods such as the ferric reducing antioxidant power (FRAP) and DPPH free radical scavenging assays. asianpubs.org Similarly, other novel 4H-chromene derivatives have been screened for their antioxidant activity using the DPPH radical assay, with many compounds showing a good percentage of inhibition. researchgate.netbiointerfaceresearch.com A series of synthesized 4-hydroxycoumarin derivatives were also evaluated for their antioxidant activity, with one (E)-2-cyano-3-but-2-enoic acid derivative showing the highest total antioxidant capacity. nih.gov These findings suggest that this class of compounds could be beneficial in managing conditions associated with oxidative stress.

Anti-inflammatory and Analgesic Effects

Chronic inflammation and pain are debilitating conditions that affect millions of people worldwide. Research into analogues of this compound has revealed their potential to alleviate these symptoms.

Numerous studies on quinazoline derivatives, which share structural similarities, have demonstrated their anti-inflammatory and analgesic properties. jneonatalsurg.comresearchgate.netnih.govnih.govmdpi.com These compounds have been evaluated in animal models using methods like the carrageenan-induced hind paw edema test for inflammation and the p-benzoquinone-induced writhing test for pain. nih.gov In many cases, these derivatives have shown statistically significant effects, with some compounds proving to be more potent than the reference drug, Indomethacin. nih.gov The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. jneonatalsurg.com

Enzyme and Receptor Target Modulation

The scaffold of this compound and its analogues, characterized by the presence of a reactive cyano group and a keto-enol tautomerism, serves as a versatile precursor for the synthesis of a multitude of heterocyclic compounds with significant biological activities. These derivatives have been extensively investigated for their ability to modulate the activity of various enzymes and receptors implicated in a range of pathologies, including metabolic disorders, cancer, and inflammatory conditions.

Alpha-Amylase Inhibition for Metabolic Disorders

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars, leading to an increase in post-prandial blood glucose levels. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes. nih.gov Derivatives synthesized from precursors like ethyl cyanoacetate (B8463686) have shown potential as alpha-amylase inhibitors. Research has focused on designing and synthesizing various molecules, such as 1,3-diaryl-3-(arylamino)propan-1-ones, which have demonstrated varying degrees of alpha-amylase inhibitory activity. nih.govnih.gov

Molecular docking studies have been employed to design and predict the binding affinity of novel compounds to the active site of the alpha-amylase enzyme. nih.govwikipedia.org For instance, a series of 1,3-diaryl-3-(arylamino)propan-1-one derivatives were designed and evaluated, with some compounds exhibiting potent inhibition of the enzyme. nih.gov The versatility of the cyanoacetate scaffold allows for the synthesis of diverse heterocyclic structures, including coumarin derivatives, which have also been investigated for their α-amylase inhibitory effects. nih.gov

| Compound Series | Key Features | Reported Activity | Reference |

|---|---|---|---|

| 1,3-diaryl-3-(arylamino)propan-1-ones | Derived from aza-Michael addition on trans-chalcones | Molecule 3e identified as the most potent inhibitor in its series. | nih.gov |

| Isoxazolidine-thiosemicarbazone hybrids | Designed via molecular docking studies | Compound 7a showed a high binding affinity with a binding energy of -8.5 kcal/mol. | wikipedia.org |

| Coumarin Derivatives | Heterocyclic compounds synthesized for enzyme inhibition studies | Demonstrated good results in enzyme inhibition assays. | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. nih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.gov A significant body of research is dedicated to the design and synthesis of small-molecule EGFR inhibitors, with many successful drugs belonging to the quinazoline and pyrimidine (B1678525) classes. drugs.com

The chemical framework of ethyl 3-cyano-2-oxopropanoate is instrumental in constructing various heterocyclic systems that form the core of EGFR inhibitors. For example, nicotinonitrile and 3-cyanopyridine moieties, which can be synthesized from cyanoacetate precursors, are present in potent anticancer agents. These compounds often exert their cytotoxic effects by inhibiting key enzymes like tyrosine kinases. Research has led to the development of novel thiazolyl-pyrazoline and quinazolin-4(3H)-one derivatives that show significant anti-proliferative activity against various cancer cell lines by targeting EGFR. nih.govdrugs.com

| Compound/Series | Target Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-Cyanopyridine derivative III | MCF-7 (Breast) | 0.02 µg/mL | |

| 3-Cyanopyridine derivative III | NCI-H460 (Lung) | 0.01 µg/mL | |

| Quinoxalinone Derivative CPD4 | H1975 (Lung, L858R/T790M EGFR) | 3.47 ± 2.20 µM | |

| Thiazolyl-pyrazoline derivative V | MCF-7 (Breast) | 0.227 µM (cell), 31.8 nM (enzyme) | nih.gov |

| Nazartinib | H1975 (Lung) | 4.18 nM | nih.gov |

Other Relevant Enzyme Inhibitors (e.g., PTP-1B, PARP)

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: PTP-1B is recognized as a major negative regulator in both insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for treating type 2 diabetes and obesity. Research has focused on developing potent and selective small-molecule PTP-1B inhibitors. Derivatives such as 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones have been designed and synthesized, showing significant inhibitory activity against PTP-1B. For example, compounds 14h and 14i from one study displayed IC50 values of 6.83 µM and 6.09 µM, respectively. Dual inhibitors targeting both PTP1B and the closely related T-cell protein phosphotyrosine phosphatase (TC-PTP) are also being explored.

Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP-1 is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations. The catalytic pocket of PARP-1 has been a target for designing inhibitors. Novel derivatives using scaffolds like 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have been designed as bio-isosteres of the phthalazinone motif found in the approved drug Olaparib. Several of these new compounds have demonstrated potent PARP-1 suppression, with IC50 values in the low nanomolar range, sometimes exceeding the potency of Olaparib.

Receptor Antagonism Studies (e.g., GnRH receptor)

Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugs.com This mechanism is utilized in the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction.

The development of GnRH antagonists has evolved from peptide-based molecules to orally active, non-peptide small molecules. nih.govnih.gov The design of these antagonists focuses on achieving strong receptor binding without activating the receptor. nih.gov Research in this area includes the synthesis of novel structures incorporating various chemical moieties to enhance properties like solubility and biological activity. For instance, GnRH antagonists have been synthesized incorporating Nω-cyano modified guanidine groups. While direct synthesis from this compound is not prominently documented, the presence of the cyano group in this precursor makes it a potentially valuable starting point for creating novel non-peptide GnRH antagonists.

Tumor Necrosis Factor (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and has been implicated in a wide range of autoimmune and inflammatory diseases. Inhibition of TNF-α is a validated therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease. While many successful TNF-α inhibitors are biologic agents (e.g., monoclonal antibodies), there is significant interest in developing orally active small-molecule inhibitors.

Research has shown that various small molecules can inhibit TNF-α production or its signaling pathways. For example, a compound identified as C87 was shown to directly bind to TNF-α and potently inhibit its-induced cytotoxicity with an IC50 of 8.73 μM. The development of dual inhibitors, such as those targeting both COX-2 and TNF-α, is also an active area of research for creating potent anti-inflammatory agents. The ethyl 3-cyano-2-oxopropanoate scaffold can be used to synthesize heterocyclic compounds that may serve as cores for novel TNF-α inhibitors, potentially by interacting with key residues in the TNF-α trimer interface.

Design and Synthesis of Novel Pharmaceutical Leads and Precursors

This compound, and the closely related ethyl cyanoacetate, are exceptionally versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds of pharmaceutical interest. The presence of an active methylene (B1212753) group flanked by both a nitrile and an ester group allows for a wide range of chemical transformations.

These precursors are frequently used in multi-component reactions to efficiently generate complex molecular architectures in a single step. They can undergo condensation reactions with various electrophiles, including aldehydes, ketones, and haloalkanes, to produce a diverse array of structures. For example, ethyl cyanoacetate is a key reactant in the synthesis of 3-cyano-2-pyridones, which are themselves important intermediates for a variety of biologically active molecules.

The synthetic utility extends to the formation of:

Pyridine (B92270) and Pyridone Derivatives: Through reactions with carbonyl compounds and an ammonia source.

Pyran Derivatives: Via condensation with aldehydes and active methylene compounds.

Coumarin Derivatives: By reacting with resorcinol derivatives.

Pyrrole (B145914) Derivatives: Used in the synthesis of potent anticancer agents.

Thiophene (B33073) and Pyrazole (B372694) Derivatives: Synthesized from precursors like 3-oxo-N,3-diphenylpropanamide.

The ability to readily generate these and other heterocyclic scaffolds makes this compound and its analogues invaluable starting materials in drug discovery programs aimed at identifying novel leads for a wide spectrum of therapeutic targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in medicinal chemistry and drug discovery. SAR explores the relationship between a molecule's chemical structure and its biological activity, while QSAR aims to quantify this relationship by correlating variations in physicochemical properties with changes in activity. researchgate.net These methodologies allow researchers to predict the biological effects of new chemical entities and to rationally design more potent and selective compounds. nih.gov For this compound and its analogues, SAR and QSAR studies are crucial for elucidating the molecular features that govern their biological actions.

Analysis of analogues provides insights into how modifications of the core structure influence activity. Studies on related compounds, such as ethyl 2-cyanoacrylates, have revealed important structural determinants for biological effects like cytotoxic and antiviral activity.

SAR of (E)-ethyl-2-cyano-3-(aryl)acrylate Analogues

Research into a series of (E)-ethyl-2-cyano-3-(aryl)acrylates has provided insights into their cytotoxic activities against various cancer cell lines. The core structure consists of an ethyl cyanoacetate moiety linked to an aryl group via a double bond. Variations in the substitution pattern on the aryl ring have been shown to significantly impact biological activity. For instance, the preparation and subsequent reaction of these acrylate derivatives to form pyrimidine thiones have yielded compounds with notable cytotoxicity. researchgate.net One study demonstrated that a naphthyl-thieno-pyrimidine derivative, synthesized from a cyanoacrylate precursor, exhibited more potent activity against the MCF-7 breast cancer cell line than the chemotherapy agent cisplatin. researchgate.net This suggests that extending the aromatic system and introducing heterocyclic scaffolds are key strategies for enhancing the cytotoxic potential of this class of compounds.

SAR of Ethyl 2-cyano-3-substituted aminoacrylate Analogues

In other studies, analogues were synthesized by modifying the C3 position of the ethyl 2-cyanoacrylate backbone. A series of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates were synthesized and evaluated for their bioactivity. researchgate.net The core structure was first derived from ethyl cyanoacetate and then reacted with various alkylamines. researchgate.net Preliminary bioassays of these compounds indicated that they exhibited moderate activity against the Tobacco Mosaic Virus (TMV), highlighting a different therapeutic potential for this structural class. researchgate.net The nature of the substituted amino group at the C3 position is a critical determinant of this antiviral activity.

The findings from these analogue studies are summarized in the table below, illustrating the relationship between structural modifications and observed biological activity.

| Compound Class | Core Structure | Modification Area | Observed Biological Activity | Key Finding |

| Pyrimidine Thione Derivatives | (E)-ethyl-2-cyano-3-(aryl)acrylate precursor | Aryl group and subsequent heterocyclization | Cytotoxicity against MCF-7 and A549 cell lines researchgate.net | A naphthyl-thieno-pyrimidine derivative showed higher potency than cisplatin against MCF-7 cells. researchgate.net |

| Substituted Aminoacrylates | Ethyl 2-cyanoacrylate | Substitution at the C3 position with various amino groups | Moderate anti-Tobacco Mosaic Virus (TMV) activity researchgate.net | The nature of the substituted amino group is crucial for antiviral effects. researchgate.net |

While these SAR studies on analogues provide valuable qualitative insights into the structural requirements for activity, specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not prominently available in the reviewed literature. QSAR models would further refine the understanding by creating a mathematical relationship between chemical descriptors (e.g., lipophilicity, electronic properties, steric factors) and biological potency, enabling more precise predictions for the design of new, more active derivatives. mdpi.commdpi.com

Computational and Theoretical Studies on Sodium;ethyl 3 Cyano 2 Oxopropanoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.

While specific molecular docking studies for sodium;ethyl 3-cyano-2-oxopropanoate are not extensively detailed in the public literature, the methodology is widely applied to similar molecular structures. For instance, computational modeling, including molecular docking, has been used to predict the binding affinity of various heterocyclic compounds, such as pyrrole (B145914) derivatives, against enzymes like acetylcholinesterase (AChE). researchgate.net These studies calculate a docking score, which represents the binding energy, and identify key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. researchgate.net Such analyses help in rationalizing experimental findings and guiding the structural modification of molecules to enhance their inhibitory potential. researchgate.net

A hypothetical molecular docking study for ethyl 3-cyano-2-oxopropanoate against a target enzyme would yield data similar to that shown in the table below.

Interactive Data Table: Example of Molecular Docking Simulation Results

Below is a representative table illustrating the type of data generated from a molecular docking simulation. The values are for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the electronic structure and reactivity of molecules. These methods are used to determine various molecular properties and reactivity descriptors. DFT calculations have been successfully applied to a wide range of organic molecules, including cyano-substituted compounds, to understand their behavior. researchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Global Reactivity Descriptors: Parameters such as electronic chemical potential, hardness, and the global electrophilicity index (ω) can be calculated. For example, a high electrophilicity index suggests a molecule will act as a strong electrophile in reactions. researchgate.net

Electron Density Distribution: These calculations provide insights into the distribution of electron density within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting reaction sites.

Interactive Data Table: Predicted Electronic Properties via DFT

This table presents typical electronic property data that would be obtained from DFT calculations on a molecule like ethyl 3-cyano-2-oxopropanoate. The values are representative examples.

Advanced Computational Modeling for Reaction Mechanism Prediction

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. Theories like the Molecular Electron Density Theory (MEDT) are used to investigate reaction pathways, transition states, and intermediates. mdpi.com Such studies can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving intermediates like zwitterions. mdpi.commdpi.com

For reactions involving ethyl 3-cyano-2-oxopropanoate, computational modeling could:

Map Potential Energy Surfaces: By calculating the energy of the system along the reaction coordinate, researchers can identify the lowest energy pathway from reactants to products.

Characterize Transition States (TS): The geometry and energy of transition states can be precisely calculated, providing the activation energy barrier for a reaction, which determines its rate.

Analyze Intermediates: The stability and electronic nature of any reaction intermediates can be explored. For example, in reactions of related compounds, zwitterionic intermediates have been computationally identified and analyzed. mdpi.commdpi.com

Predict Reaction Outcomes: These models can predict the final composition of a reaction mixture under either kinetic or thermodynamic control, explaining why certain products are favored over others. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., IR, NMR)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net Theoretical spectra are invaluable for assigning the signals in experimental spectra, especially for complex molecules. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes that are observed in an Infrared (IR) spectrum. Comparing the calculated vibrational modes with experimental IR peaks helps in the accurate assignment of functional groups. researchgate.net

The correlation between theoretical and experimental data serves as a validation for both the computational method used and the experimentally determined structure.

Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data

This table illustrates how theoretical spectroscopic data for a molecule like ethyl 3-cyano-2-oxopropanoate would be compared with experimental values. The data is hypothetical.

Emerging Trends and Future Perspectives in Research on Sodium;ethyl 3 Cyano 2 Oxopropanoate

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of ethyl 3-cyano-2-oxopropanoate often involves the nucleophilic substitution of halogenated precursors, which can be followed by treatment with a sodium base to yield the title salt. Future research is focused on optimizing these processes for greater efficiency, safety, and scalability. Key areas of development include:

Catalyst Innovation: Research into novel catalysts, such as phase-transfer catalysts, is underway to improve reaction rates and yields. These catalysts can facilitate the reaction between aqueous sodium cyanide and an organic substrate like ethyl chloroacetate, potentially reducing the need for harsh organic solvents.

Alternative Reagent Exploration: Scientists are exploring alternative, less toxic cyanating agents to replace sodium cyanide, aiming to enhance the safety profile of the synthesis.

One-Pot Procedures: The development of one-pot or tandem reaction sequences where multiple synthetic steps are carried out in the same reactor without isolating intermediates is a significant trend. For instance, a process starting from diethyl malonate and hydroxyacetonitrile has been explored for related dicyano propanoates, suggesting pathways that avoid more hazardous starting materials. google.com Such methodologies can reduce waste, save time, and lower operational costs.